molecular formula C16H13N3O2S B2710398 N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886916-14-9

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2710398
CAS No.: 886916-14-9
M. Wt: 311.36
InChI Key: PLRGFIZGWPPTIA-UHFFFAOYSA-N
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Description

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring in the structure imparts unique chemical and physical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methylsulfanylbenzoic acid hydrazide with benzoyl chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Catalytic hydrogenation

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Reduced oxadiazole derivatives

    Substitution: Substituted benzamide derivatives

Scientific Research Applications

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has been explored for various scientific research applications:

    Medicinal Chemistry: It has shown potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: The compound has been studied for its herbicidal and pesticidal properties.

    Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The oxadiazole ring and the benzamide moiety play crucial roles in binding to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • N-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Uniqueness

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the methylsulfanyl group, which imparts distinct electronic and steric properties. This modification can enhance its biological activity and selectivity compared to other similar compounds.

Properties

IUPAC Name

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-22-13-9-7-12(8-10-13)15-18-19-16(21-15)17-14(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRGFIZGWPPTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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